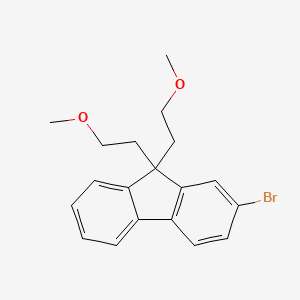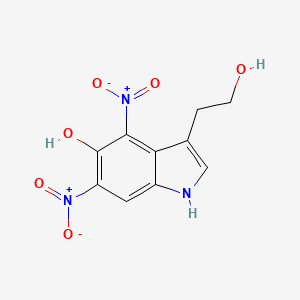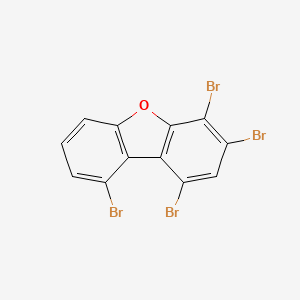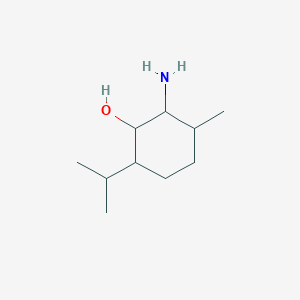
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) is a compound that has garnered interest in various scientific fields due to its unique chemical structure and properties. This compound is characterized by a pyridine ring fused with a pentanoic acid chain, featuring hydroxyl and oxo functional groups. Its distinct structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, and industrial applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) typically involves the Maillard reaction, where reducing carbohydrates react with free amino groups of amino acids, peptides, and proteins . This reaction is known for producing complex structural networks, including the formation of 3-hydroxy-4-oxo-2-methyl-4(1H)-pyridinone derivatives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they likely involve similar synthetic routes as those used in laboratory settings. The Maillard reaction conditions, such as temperature, pH, and the presence of specific catalysts, are optimized to maximize yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The oxo group can be reduced to form alcohols.
Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield ketones, while reduction of the oxo group can produce alcohols.
Aplicaciones Científicas De Investigación
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) has several scientific research applications:
Chemistry: It is used as a model compound to study the Maillard reaction and its products.
Medicine: Its derivatives are investigated for potential therapeutic applications, including antimicrobial and antioxidant properties.
Mecanismo De Acción
The mechanism of action of 1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) involves its ability to participate in various chemical reactions due to its functional groups. The hydroxyl and oxo groups allow it to act as both a nucleophile and an electrophile, facilitating a range of reactions. Its metal-chelating properties are particularly significant in biological systems, where it can bind to metal ions and influence their activity .
Comparación Con Compuestos Similares
Similar Compounds
Maltol: 3-Hydroxy-2-methyl-4H-pyran-4-one, a compound with similar metal-chelating properties.
Isomaltol: 3-Hydroxy-2-methyl-γ-pyrone, another compound formed during the Maillard reaction.
Uniqueness
1(4H)-Pyridinepentanoic acid, 3-hydroxy-2-methyl-4-oxo-(9CI) is unique due to its specific structure, which combines a pyridine ring with a pentanoic acid chain. This structure allows it to participate in a wider range of reactions compared to similar compounds like maltol and isomaltol, which have simpler structures.
Propiedades
Número CAS |
480436-59-7 |
|---|---|
Fórmula molecular |
C11H15NO4 |
Peso molecular |
225.24 g/mol |
Nombre IUPAC |
5-(3-hydroxy-2-methyl-4-oxopyridin-1-yl)pentanoic acid |
InChI |
InChI=1S/C11H15NO4/c1-8-11(16)9(13)5-7-12(8)6-3-2-4-10(14)15/h5,7,16H,2-4,6H2,1H3,(H,14,15) |
Clave InChI |
YVJLKBKZOPHLCR-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C(=O)C=CN1CCCCC(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-[(Methanesulfonyl)oxy]-2,2,6,6-tetramethyl-1-oxopiperidin-1-ium](/img/structure/B12593482.png)
![1-Propanesulfonic acid, 3-[[4'-(decyloxy)[1,1'-biphenyl]-4-yl]oxy]-](/img/structure/B12593485.png)
![[2-(Heptan-3-yl)-1,3-oxazolidine-4,4-diyl]dimethanol](/img/structure/B12593489.png)

![1,3,3-Trimethyl-5'-nitro-1,3-dihydrospiro[indole-2,2'-pyran]](/img/structure/B12593502.png)


![1-(4-{[(But-2-yn-1-yl)oxy]methyl}piperidine-1-sulfonyl)-N-hydroxypropan-2-amine](/img/structure/B12593528.png)


![Propanedioic acid, [(1S)-1-(nitromethyl)hexyl]-, diethyl ester](/img/structure/B12593561.png)
![2-[Cyano(hydroxy)acetyl]benzoic acid](/img/structure/B12593572.png)
boranyl](/img/structure/B12593576.png)
